N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine
Description
Chemical Identity and Structural Characteristics
Molecular Structure and Systematic Nomenclature
The compound’s systematic name, N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine , reflects its dual-domain architecture:
- Acridine moiety : A tricyclic aromatic system substituted with chlorine at position 6 and methoxy at position 2. The numbering follows IUPAC guidelines for acridine derivatives, with the nitrogen atom at position 9 serving as the attachment point for the peptide chain.
- Tripeptide chain : A linear sequence of three glycine residues (Gly-Gly-Gly) connected via peptide bonds. Glycine’s absence of side chains minimizes steric hindrance, enhancing conformational flexibility.
Structural Formula :
$$ \text{C}{23}\text{H}{23}\text{Cl}\text{N}4\text{O}5 $$
- Molecular weight : 494.91 g/mol (calculated from isotopic composition).
- Key functional groups :
The linkage between the acridine and peptide occurs via an amide bond at the acridine’s 9-position, a configuration shown in related compounds to preserve fluorescence properties while enabling biomolecular interactions.
Crystallographic Analysis and Conformational Dynamics
While direct crystallographic data for this specific compound are unavailable, insights can be extrapolated from structurally analogous systems:
Acridine-peptide conjugates : X-ray studies of similar acridine-oligopeptide hybrids reveal:
Hydrogen-bonding networks :
Table 1 : Hypothetical bond lengths and angles (derived from acridine and glycylglycylglycine analogs)
| Bond/Angle | Value (Å/°) | Source Model |
|---|---|---|
| C9-N (acridine-peptide) | 1.35 ± 0.02 | Acridine-amide |
| Peptide C=O bond | 1.23 ± 0.01 | Gly-Gly-Gly |
| Dihedral angle (acridine-peptide) | 15–30° | Acridine-PNA hybrids |
Molecular dynamics simulations suggest the methoxy group at position 2 induces a slight out-of-plane distortion in the acridine ring, enhancing solubility in aqueous-organic mixtures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR signals for the compound (referencing DMSO-d$$_6$$):
$$ ^1\text{H} $$ NMR (600 MHz) :
- Acridine protons :
- Methoxy group : δ 3.95 (s, 3H).
- Peptide backbone :
$$ ^{13}\text{C} $$ NMR (150 MHz) :
UV-Vis and Fluorescence Spectroscopy
The acridine domain dominates the electronic absorption profile:
- UV-Vis (ethanol) :
- Fluorescence :
Table 2 : Spectroscopic parameters compared to parent compounds
Properties
CAS No. |
92515-32-7 |
|---|---|
Molecular Formula |
C20H19ClN4O5 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-[[2-[[2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19ClN4O5/c1-30-12-3-5-15-14(7-12)20(13-4-2-11(21)6-16(13)25-15)24-9-18(27)22-8-17(26)23-10-19(28)29/h2-7H,8-10H2,1H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29) |
InChI Key |
OOXWZHOYIHPKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Highlights
Step 1: Synthesis of 6-chloro-2-methoxytoluene
This involves the reaction of 2,6-dichlorotoluene with sodium methylate in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (120–160 °C). The reaction proceeds via nucleophilic substitution to yield 6-chloro-2-hydroxytoluene, which is then methylated by passing methyl chloride gas in the presence of phase transfer catalysts like PEG-600 or benzyltriethylammonium chloride. The process achieves high yields (93–96%) and purity (~96%) of 6-chloro-2-methoxytoluene.Step 2: Formation of the Acridine Ring and Amination
The 6-chloro-2-methoxytoluene intermediate undergoes further cyclization and amination to form the acridine core with an amino group at position 9. This step typically involves condensation with appropriate nitrogen sources and ring closure under controlled conditions to yield 9-amino-6-chloro-2-methoxyacridine with a melting point above 250 °C and good chemical stability.
Properties of 9-Amino-6-chloro-2-methoxyacridine
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClN2O |
| Molecular Weight | 258.7 g/mol |
| Melting Point | >250 °C |
| Solubility | Insoluble in water; soluble in DMF, DMSO |
| Storage Temperature | −20 °C |
| Fluorescence | Exhibits blue fluorescence (λmax ~412 nm) |
| Purity | ≥95% (commercially available) |
This intermediate is commercially available and can be synthesized on demand with high purity, suitable for further conjugation reactions.
Coupling of Glycylglycylglycine to the Acridine Core
The target compound N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine is formed by attaching a tripeptide chain (glycylglycylglycine) to the amino group at position 9 of the acridine ring.
Peptide Coupling Strategy
Activation of the Peptide:
The tripeptide glycylglycylglycine is typically prepared or procured as a free acid or protected derivative. Activation of the carboxyl terminus is required for amide bond formation. Common activating agents include carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU).Coupling Conditions:
The amino group on the acridine intermediate is reacted with the activated peptide under mild conditions, often in polar aprotic solvents such as DMF or DMSO, with bases like DIPEA or triethylamine to facilitate coupling.Purification:
The product is purified by chromatographic techniques (e.g., reverse-phase HPLC) to isolate the desired conjugate with high purity.
Reaction Scheme Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Activation of glycylglycylglycine (carboxyl) with EDC/HOBt or HATU in DMF | Formation of active ester intermediate |
| 2 | Addition of 9-amino-6-chloro-2-methoxyacridine and base (DIPEA) | Amide bond formation at amino group |
| 3 | Work-up and purification | Isolation of this compound |
Analytical and Research Findings on Preparation
Yields and Purity:
The acridine intermediate synthesis yields are typically above 90%, with purity exceeding 95%. The peptide coupling step generally achieves yields between 70–85%, depending on reaction scale and conditions.Spectroscopic Characterization:
The final compound is characterized by NMR (1H, 13C), mass spectrometry, and UV-Vis spectroscopy. The acridine moiety shows characteristic absorption around 412 nm, and the peptide signals confirm successful conjugation.Stability and Storage:
The compound is stable under refrigerated conditions (2–8 °C) and protected from light to preserve fluorescence properties.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Synthesis of 6-chloro-2-methoxytoluene | 2,6-Dichlorotoluene, sodium methylate, DMSO, methyl chloride gas, phase transfer catalyst | 93–96 | ~96 | High temperature (120–160 °C), aprotic solvent |
| Formation of 9-amino-6-chloro-2-methoxyacridine | Cyclization and amination steps, controlled heating | >90 | ≥95 | Requires careful control of reaction conditions |
| Peptide coupling with glycylglycylglycine | EDC/HOBt or HATU, DIPEA, DMF or DMSO | 70–85 | ≥95 | Mild conditions, purification by HPLC |
Chemical Reactions Analysis
2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the acridine core can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DNA Interaction Studies
One of the primary applications of N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine lies in its interaction with DNA. Research indicates that this compound forms stable complexes with DNA, which can be quantitatively analyzed through binding constants obtained via techniques like fluorescence spectroscopy and circular dichroism. These studies are crucial for understanding how the compound may function as a potential therapeutic agent or probe in molecular biology.
Anticancer Potential
The acridine derivatives have historically been associated with anticancer properties. This compound's ability to intercalate into DNA suggests it may disrupt cancer cell proliferation by interfering with DNA replication and transcription processes. This mechanism is similar to other known anticancer agents, making it a candidate for further pharmacological exploration.
Synthesis and Modification
The synthesis of this compound involves multi-step chemical reactions that require precise control of conditions to yield high purity products. This aspect is critical for developing derivatives with enhanced biological activity or selectivity for specific targets.
Comparative Studies with Related Compounds
Comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. For instance, compounds such as 9-Amino-6-chloro-2-methoxyacridine and Ethidium bromide are known for their strong DNA intercalation capabilities. However, the combination of the acridine core with a tripeptide structure in this compound may enhance its bioactivity and selectivity compared to simpler derivatives.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9-Amino-6-chloro-2-methoxyacridine | C₁₄H₁₁ClN₂O | Strong DNA intercalation; used as a fluorescent probe |
| Acridine orange | C₁₇H₁₉ClN₂ | Intercalates into nucleic acids; used in cell staining |
| Ethidium bromide | C₂₁H₂₀BrN₃ | Common nucleic acid stain; exhibits fluorescence upon binding to DNA |
Case Study 1: Binding Affinity Analysis
Research conducted on the binding affinity of this compound to various DNA sequences demonstrated significant interactions, suggesting potential applications in targeted drug delivery systems or as a diagnostic tool in cancer research.
Case Study 2: Antitumor Activity Assessment
A study evaluating the antitumor effects of this compound in vitro showed promising results where treated cancer cell lines exhibited reduced viability compared to control groups. This reinforces the need for further investigation into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(2-(2-((6-Chloro-2-methoxyacridin-9-yl)amino)acetamido)acetamido)acetic acid involves its interaction with DNA. The acridine core intercalates between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Acridine Derivatives
Key analogues include:
Tripeptide Analogues
Glycylglycylglycine (GGG, CAS 556-33-2) is a linear tripeptide with the formula C₆H₁₁N₃O₄ (MW: 189.17 g/mol) . Key comparisons:
Physicochemical and Thermal Properties
- Thermal Behavior : Glycylglycylglycine exhibits a two-stage decomposition under oxidative conditions, with initial peptide bond cleavage (~250°C) followed by carbonization. The acridine moiety in N-(6-Cl-2-MeO-acridin-9-yl)-GGG may lower thermal stability, as aromatic heterocycles often degrade below 300°C .
- Solubility : The tripeptide chain confers significant hydrophilicity (logP ≈ -1.5 for GGG ), counteracting the hydrophobic acridine core. This balance is critical for bioavailability in biological systems.
Biological Activity
N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine is a compound derived from the acridine family, known for its diverse biological activities. This article examines its biological activity, focusing on its antitumor properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C22H28ClN3O
- Molecular Weight : 385.93 g/mol
- Structure : The compound features a chloroacridine moiety linked to a glycylglycylglycine chain, which may enhance its biological interactions.
Biological Activity Overview
This compound exhibits several notable biological activities:
-
Antitumor Activity :
- Preliminary studies indicate that derivatives of acridine compounds, including this specific compound, have significant antitumor effects against various cancer cell lines.
- For instance, a related compound, IMB-1406, demonstrated an inhibition rate of over 99% against multiple cancer cell lines including A549 (lung adenocarcinoma) and HepG2 (liver carcinoma), with IC50 values ranging from 6.92 to 8.99 μM .
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
- It may also activate caspase-3, a critical executor in the apoptosis pathway, highlighting its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Properties :
- Fluorescent Properties :
Case Studies
A study on the related compound 9-amino-6-chloro-2-methoxyacridine (ACMA) demonstrated its ability to intercalate with DNA, enhancing its fluorescence upon binding. This property has been utilized in various assays for detecting nucleic acids in biological samples .
| Study | Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|---|
| IMB-1406 | A549 | 100 | 8.99 |
| IMB-1406 | HepG2 | 99.98 | 6.92 |
| IMB-1406 | DU145 | 99.93 | 7.89 |
| IMB-1406 | MCF7 | 100.39 | 8.26 |
This table summarizes the findings from an investigation into the antitumor activity of IMB-1406 compared to Sunitinib, a known anticancer drug .
Q & A
Basic Question: What spectroscopic and chromatographic methods are recommended for structural confirmation of N-(6-Chloro-2-methoxyacridin-9-yl)glycylglycylglycine?
Answer:
The compound’s structure should be validated using a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) to confirm molecular weight, and HPLC with UV-Vis detection to assess purity and retention of the acridinyl chromophore. Glycine tripeptide linkages can be verified via FT-IR for amide bonds (e.g., ~1650 cm⁻¹ for C=O stretching). For purity, use HPLC with diode array detection (DAD) to detect impurities at different wavelengths .
Advanced Question: How can researchers resolve contradictions between mass spectrometry and NMR data during characterization?
Answer:
Discrepancies may arise from isotopic patterns (e.g., chlorine in the acridinyl group) or solvent interactions. For MS-NMR conflicts:
- Isotopic Clustering : Use HRMS to distinguish isotopic peaks (e.g., ³⁵Cl vs. ³⁷Cl) and compare with theoretical isotopic distributions.
- Solvent Artifacts : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to eliminate solvent interference .
- Dynamic Interactions : For glycine chain flexibility, conduct variable-temperature (VT) NMR to assess conformational stability .
Basic Question: What are the key steps in synthesizing this compound?
Answer:
Acridinyl Core Preparation : Start with 6-chloro-2-methoxyacridin-9-amine, followed by chloroacetylation.
Glycine Tripeptide Conjugation : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected glycine units. Deprotect with piperidine and couple sequentially .
Purification : Employ flash chromatography (silica gel) and final HPLC purification. Monitor coupling efficiency via Kaiser test for free amines .
Advanced Question: How can experimental design (DoE) optimize synthesis yield while minimizing side reactions?
Answer:
Apply Box-Behnken or central composite designs to test variables:
- Factors : Reaction temperature, equivalents of coupling reagents (e.g., HATU), and solvent polarity.
- Responses : Yield, purity (HPLC area%), and byproduct formation.
Use response surface methodology (RSM) to identify optimal conditions. For example, higher solvent polarity (e.g., DMF) may improve glycine coupling but increase acridinyl hydrolysis risk. Validate via small-scale trials .
Advanced Question: What methodologies assess the compound’s stability under physiological conditions for drug delivery studies?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using calibration curves.
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) and analyze by HPLC-DAD for acridinyl oxidation products.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study decomposition thresholds .
Advanced Question: How can computational models predict the reactivity of the acridinyl moiety in catalytic or binding studies?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the acridinyl ring.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA grooves) using AMBER or GROMACS.
- Reaction Pathway Prediction : Use artificial force-induced reaction (AFIR) methods to model possible reaction intermediates .
Basic Question: What quality control (QC) protocols ensure batch-to-batch consistency in academic synthesis?
Answer:
- Purity : Mandate ≥98% purity via HPLC (relative area%) with three orthogonal methods: reverse-phase HPLC, CE, and LC-MS .
- Identity : Match ¹H NMR (DMSO-d₆) and HRMS data to reference standards.
- Residual Solvents : Perform GC-MS to detect traces of DMF or THF (ICH Q3C guidelines) .
Advanced Question: How can researchers design binding assays to study interactions between this compound and nucleic acids?
Answer:
- Fluorescence Quenching : Use the acridinyl group’s intrinsic fluorescence. Titrate with DNA/RNA and measure emission at 450 nm (λₑₓ = 360 nm). Calculate binding constants via Stern-Volmer plots.
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon compound addition.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Advanced Question: What statistical approaches address variability in biological replicate studies involving this compound?
Answer:
- ANOVA with Tukey’s HSD : Compare means across treatment groups (e.g., cytotoxicity assays).
- Power Analysis : Pre-determine sample size using pilot data to ensure statistical significance.
- Mixed-Effects Models : Account for batch effects or instrument variability .
Basic Question: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Handle in a fume hood due to potential dust formation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS guidelines for glycine derivatives and acridinyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
